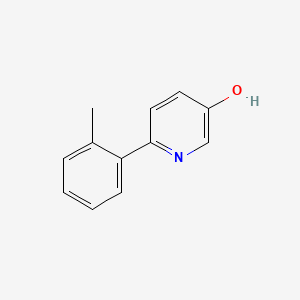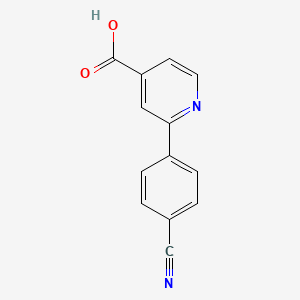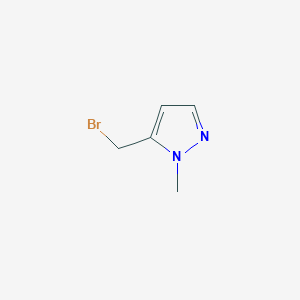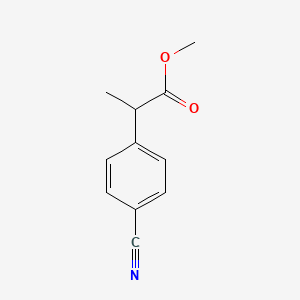
2-Methyl-biphenyl-4-carboxaldehyde
Overview
Description
“2-Methyl-biphenyl-4-carboxaldehyde” is a chemical compound with the empirical formula C14H12O . It has a molecular weight of 196.24 . This compound is used as a building block in chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Cc1ccccc1-c2ccc(C=O)cc2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.24 and a density of 1.074±0.06 g/cm3 . The boiling point is predicted to be 321.9±21.0 °C .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-Methyl-biphenyl-4-carboxaldehyde may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Aldehydes in general are known to react with amines to form imines , a process that could potentially alter the function of proteins or other biological molecules.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . These effects suggest that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 19624 suggests that it may be readily absorbed and distributed throughout the body.
Result of Action
Similar compounds have been shown to have diverse biological and clinical applications , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-biphenyl-4-carboxaldehyde in lab experiments include its availability, low cost, and ease of synthesis. The compound is also stable under normal laboratory conditions. However, the limitations of using the compound include its low solubility in water and its tendency to form aggregates in solution.
Future Directions
There are several future directions for the use of 2-Methyl-biphenyl-4-carboxaldehyde in scientific research. One direction is the development of new synthetic methodologies for the compound. Another direction is the synthesis of new compounds using this compound as a building block. The compound can also be used in the development of new materials for various applications such as optoelectronics and photovoltaics. Additionally, the compound can be used in the development of new fluorescent dyes and polymers.
Scientific Research Applications
2-Methyl-biphenyl-4-carboxaldehyde has various scientific research applications. It is used as a building block for the synthesis of various compounds such as ligands, catalysts, and pharmaceutical intermediates. The compound is also used in the synthesis of fluorescent dyes and polymers. It is used in the development of new materials for optoelectronic and photovoltaic applications.
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-9-12(10-15)7-8-14(11)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQFNTUCWIAWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B3226450.png)


![Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3226486.png)


